molecular formula C13H12N2O4 B2512271 2-(4-Benzyl-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)acetic acid CAS No. 1710674-56-8

2-(4-Benzyl-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)acetic acid

Cat. No. B2512271
CAS RN: 1710674-56-8
M. Wt: 260.249
InChI Key: QSMHBLGFAIILMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Benzyl-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)acetic acid, also known as BDP, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. BDP is a pyrazine derivative that has been synthesized through various methods, and its mechanism of action and physiological effects have been studied extensively.

Mechanism of Action

The mechanism of action of 2-(4-Benzyl-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)acetic acid is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways that are involved in various cellular processes. For example, 2-(4-Benzyl-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)acetic acid has been shown to inhibit the activity of histone deacetylases, which are enzymes that regulate gene expression. 2-(4-Benzyl-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)acetic acid has also been shown to inhibit the activation of NF-κB signaling, which is a key pathway involved in inflammation and cancer.
Biochemical and Physiological Effects:
2-(4-Benzyl-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)acetic acid has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, reduction of inflammation, and protection of neurons from oxidative stress. 2-(4-Benzyl-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)acetic acid has also been shown to regulate gene expression and modulate signaling pathways involved in cellular processes.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(4-Benzyl-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)acetic acid in lab experiments is its potential therapeutic applications in various fields, including cancer research, anti-inflammatory research, and neuroprotection research. 2-(4-Benzyl-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)acetic acid is also relatively easy to synthesize and can be produced in large quantities. However, one limitation of using 2-(4-Benzyl-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)acetic acid in lab experiments is the lack of information on its toxicity and safety profile.

Future Directions

There are several future directions for the research and development of 2-(4-Benzyl-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)acetic acid. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to study its toxicity and safety profile in order to determine its potential as a therapeutic agent. Additionally, 2-(4-Benzyl-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)acetic acid could be modified to improve its efficacy and specificity for different applications. Overall, the potential therapeutic applications of 2-(4-Benzyl-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)acetic acid make it a promising compound for future research and development.

Synthesis Methods

2-(4-Benzyl-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)acetic acid can be synthesized through various methods, including the reaction of 4-benzyl-2,3-dioxo-1,2,3,4-tetrahydropyrazine with chloroacetic acid in the presence of a base. Another method involves the reaction of 1,2-diaminobenzene with ethyl acetoacetate and chloroacetic acid. The yield of 2-(4-Benzyl-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)acetic acid can be improved by optimizing the reaction conditions, such as the reaction temperature, reaction time, and the amount of reagents used.

Scientific Research Applications

2-(4-Benzyl-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)acetic acid has been studied for its potential therapeutic applications in various fields, including cancer research, anti-inflammatory research, and neuroprotection research. In cancer research, 2-(4-Benzyl-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)acetic acid has been shown to inhibit the growth of cancer cells and induce apoptosis. In anti-inflammatory research, 2-(4-Benzyl-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)acetic acid has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neuroprotection research, 2-(4-Benzyl-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)acetic acid has been shown to protect neurons from oxidative stress and apoptosis.

properties

IUPAC Name

2-(4-benzyl-2,3-dioxopyrazin-1-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O4/c16-11(17)9-15-7-6-14(12(18)13(15)19)8-10-4-2-1-3-5-10/h1-7H,8-9H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSMHBLGFAIILMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=CN(C(=O)C2=O)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.